2-propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide
Beschreibung
2-Propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone substituted with a 2-propyl group. The compound features a sulfonylethyl linker connecting the pentanamide moiety to a piperazine ring, which is further functionalized with a pyrimidin-2-yl group.
Eigenschaften
IUPAC Name |
2-propyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O3S/c1-3-6-16(7-4-2)17(24)19-10-15-27(25,26)23-13-11-22(12-14-23)18-20-8-5-9-21-18/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOOCZEWQDKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The pyrimidine group is introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl ethyl chain. The final step involves the coupling of the propyl pentanamide moiety under controlled conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide involves its interaction with specific molecular targets. The piperazine and pyrimidine rings allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Piperazine-Functionalized Amides
5-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide
- Structure: Replaces the sulfonylethyl-pyrimidin-2-ylpiperazine group with a quinolin-3-yl-pentanamide linked to a 4-methoxyphenylpiperazine.
- Synthesis : Prepared via substitution of 1-(4-methoxyphenyl)piperazine, yielding 52% after dual chromatography .
- Key Features : The absence of a sulfonyl group and the presence of a methoxyarylpiperazine distinguish its physicochemical properties, such as polarity and solubility, from the target compound.
2-Propyl-N-(2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide
- Structure : Differs only in the heterocyclic substituent on piperazine (pyridin-2-yl instead of pyrimidin-2-yl).
- Significance: Pyridine’s reduced hydrogen-bonding capacity compared to pyrimidine may alter binding affinities in biological systems.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)penta namide
- Structure : Incorporates a 1,3-dioxoisoindolin-2-yl group and a sulfamoylphenyl linkage instead of the sulfonylethyl-piperazine moiety.
- Data : Molecular formula C24H23N5O5S, molecular weight 493.53 g/mol, synthesized in 76% yield. Elemental analysis: C (58.59%), H (4.81%), N (14.32%), S (6.69%) .
Table 1: Key Parameters of Analogs vs. Target Compound
*Calculated based on structure; experimental data unavailable.
Key Observations:
- Yield : The target compound’s synthesis efficiency is unclear, but analogs with bulkier groups (e.g., isoindolinyl) achieve higher yields (76% vs. 52% for methoxyphenylpiperazine) .
- Elemental Composition: The target’s lower molecular weight (408.54 vs. 493.53) and sulfur content (7.85%* vs.
- Heterocyclic Influence : Pyrimidin-2-yl (target) vs. pyridin-2-yl ( analog) may modulate electronic effects, impacting solubility and target engagement.
Biologische Aktivität
2-Propyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure with the following molecular formula:
- Molecular Formula : C18H25N5O3S
- Molecular Weight : 389.5 g/mol
The biological activity of this compound primarily involves:
- Targeting Specific Receptors : The compound is believed to act on various receptors, including muscarinic receptors, which play a crucial role in neurotransmission and have implications in neurological diseases.
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against human cancer cell lines by disrupting cell cycle progression and inducing apoptosis through the inhibition of key signaling pathways .
Anticancer Activity
Several studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The results demonstrated a concentration-dependent decrease in cell viability, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 10 | Inhibition of cell proliferation and migration |
| HeLa | 12 | Disruption of mitochondrial function |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has shown promise in neurological applications:
- Muscarinic Receptor Modulation : It acts as an antagonist at muscarinic receptors, potentially offering therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .
Case Studies
-
Study on Anticancer Properties
- Objective : To evaluate the antiproliferative effects on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Findings : A significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Neuropharmacological Assessment
- Objective : To assess the effects on cognitive function in animal models.
- Methodology : Rodent models were administered the compound and subjected to behavioral tests.
- Findings : The treated group exhibited improved memory retention compared to controls, suggesting potential cognitive-enhancing effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
